Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate, more commonly known as E3TBP, is a compound that has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and other scientific fields. It is a relatively new compound that has been synthesized in laboratories and is currently being studied for its various properties and potential uses.
Scientific Research Applications
Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines
A study by Ivanov et al. (2017) discusses the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines using a similar compound as a starting material. The research highlights a new method for synthesizing 8-halo-substituted derivatives, demonstrating the compound's utility in creating novel chemical entities for further investigation (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Asymmetric Catalytic Cyclopropanations
Park, Sakata, and Nishiyama (1996) explored the use of aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium in asymmetric catalytic cyclopropanations, involving a compound with structural similarities. This research demonstrates the compound's relevance in catalysis, contributing to the synthesis of cyclopropane derivatives with high enantioselectivity (Park, Sakata, & Nishiyama, 1996).
Anticancer Activity
Zheng et al. (2009) synthesized a series of novel pyrazole-5-carbohydrazide hydrazone derivatives, including compounds structurally related to the specified chemical, and investigated their effects on A549 lung cancer cell growth. This study indicates the potential of such compounds in developing new anticancer agents (Zheng, Wu, Zhao, Dong, & Miao, 2009).
Hydrogen-Bonded Supramolecular Structures
Research by Castillo et al. (2009) on hydrogen-bonded supramolecular structures involves the synthesis of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, which share a core structure with the compound . This work contributes to understanding how such compounds participate in forming complex molecular assemblies, which is crucial for the design of new materials and pharmaceuticals (Castillo, Abonía, Cobo, & Glidewell, 2009).
Crystal Structure and DFT Study
A study focused on the synthesis and crystal structure analysis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a compound with similarities to the specified chemical, was conducted by Zhao and Wang (2023). This research provides insight into the molecular structure through X-ray diffraction and DFT calculations, helping to understand the physical and chemical properties of such compounds (Zhao & Wang, 2023).
properties
IUPAC Name |
ethyl 5-tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-8-24-19(23)17-11-18(20(5,6)7)21-22(17)12-16-14(3)9-13(2)10-15(16)4/h9-11H,8,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOFWPUQYMFDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=C2C)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372642 | |
Record name | Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
306936-99-2 | |
Record name | Ethyl 3-(1,1-dimethylethyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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